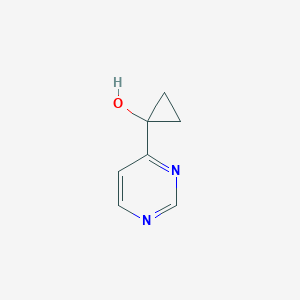![molecular formula C4H3N5OS B15244802 5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one CAS No. 6301-84-4](/img/structure/B15244802.png)
5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the reaction of pyrimidine derivatives with thiadiazole precursors. One common method includes the refluxing of pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This classical method has been widely used due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid (HNO3) is often used for nitration reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as halides, can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitramide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antidiabetic agent by acting as inhibitors for enzymes like tryptophan 2,3-dioxygenase and glutaminase.
Materials Science: The compound is used in the development of organic photovoltaic applications and organic electroluminescent devices.
Biological Research: It is utilized in studies related to antibacterial properties and treatment of hyperproliferative, inflammatory, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridines: These compounds share a similar thiadiazole-pyridine fusion and exhibit comparable biological activities.
[1,2,5]Selenadiazolo[3,4-b]pyridines: These compounds have a selenadiazole ring instead of a thiadiazole ring and show similar applications in medicinal chemistry.
Uniqueness
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and receptor modulator makes it a valuable compound in various research fields.
Properties
CAS No. |
6301-84-4 |
|---|---|
Molecular Formula |
C4H3N5OS |
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5-amino-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H3N5OS/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10) |
InChI Key |
HDELBCBCDHMKFX-UHFFFAOYSA-N |
Canonical SMILES |
C12=NSN=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


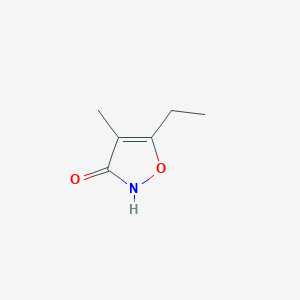
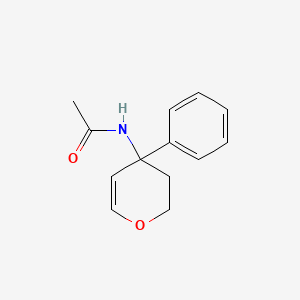
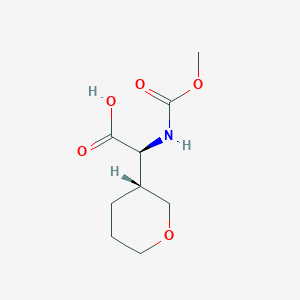
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
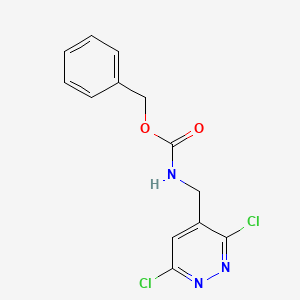

![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
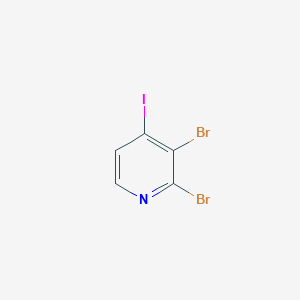
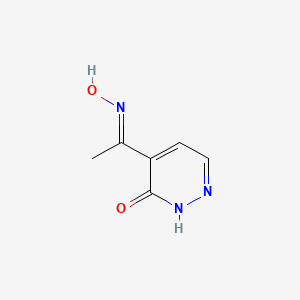
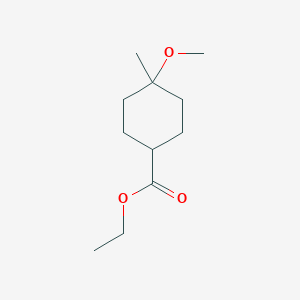
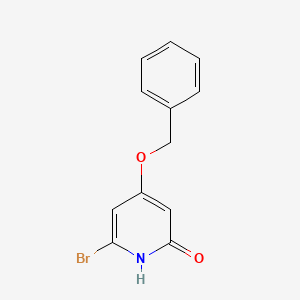
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
